molecular formula C10H13N3O2 B189340 3-Nitro-2-(piperidin-1-YL)pyridine CAS No. 26930-71-2

3-Nitro-2-(piperidin-1-YL)pyridine

Cat. No.: B189340
CAS No.: 26930-71-2
M. Wt: 207.23 g/mol
InChI Key: BZBDHAOGBMKWDD-UHFFFAOYSA-N
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Description

3-Nitro-2-(piperidin-1-yl)pyridine is an organic compound with the molecular formula C10H13N3O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features a nitro group (-NO2) at the third position and a piperidine ring attached to the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(piperidin-1-yl)pyridine typically involves the nitration of 2-(piperidin-1-yl)pyridine. One common method includes the reaction of 2-(piperidin-1-yl)pyridine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-2-(piperidin-1-yl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-5-(piperidin-1-yl)pyridine
  • 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine

Comparison

3-Nitro-2-(piperidin-1-yl)pyridine is unique due to the specific positioning of the nitro and piperidine groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical behaviors, making it a valuable compound for diverse applications .

Properties

IUPAC Name

3-nitro-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)9-5-4-6-11-10(9)12-7-2-1-3-8-12/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBDHAOGBMKWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345529
Record name 3-NITRO-2-(PIPERIDIN-1-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26930-71-2
Record name 3-NITRO-2-(PIPERIDIN-1-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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